N-[3-(methylsulfonyl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-(3-Methanesulfonylphenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of N-(3-Methanesulfonylphenyl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with 3-methanesulfonylaniline. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
N-(3-Methanesulfonylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-Methanesulfonylphenyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-(3-Methanesulfonylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or disruption of cellular processes .
Comparison with Similar Compounds
N-(3-Methanesulfonylphenyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus. The uniqueness of N-(3-Methanesulfonylphenyl)thiophene-2-carboxamide lies in its specific substitution pattern and the presence of the methanesulfonyl group, which can impart distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C12H11NO3S2 |
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Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-(3-methylsulfonylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H11NO3S2/c1-18(15,16)10-5-2-4-9(8-10)13-12(14)11-6-3-7-17-11/h2-8H,1H3,(H,13,14) |
InChI Key |
GFXNMTKIPNIDBY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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